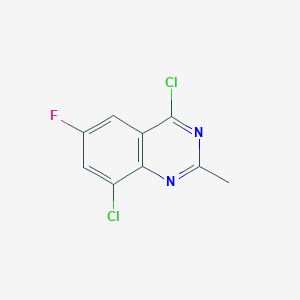

4,8-Dichloro-6-fluoro-2-methylquinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2FN2 |

|---|---|

Molecular Weight |

231.05 g/mol |

IUPAC Name |

4,8-dichloro-6-fluoro-2-methylquinazoline |

InChI |

InChI=1S/C9H5Cl2FN2/c1-4-13-8-6(9(11)14-4)2-5(12)3-7(8)10/h2-3H,1H3 |

InChI Key |

PBHVUKCKVRCUEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2Cl)F)C(=N1)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4,8 Dichloro 6 Fluoro 2 Methylquinazoline

High-Resolution Spectroscopic Techniques for Molecular Structure Assignment

Spectroscopic methods are fundamental in determining the structural framework of a molecule. By probing the interactions of the compound with electromagnetic radiation, techniques like NMR, IR, and UV-Vis spectroscopy provide detailed information about the connectivity of atoms, the types of chemical bonds present, and the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Proton and Carbon Framework Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon and proton skeletons of a molecule.

¹H NMR: The proton NMR spectrum of 4,8-dichloro-6-fluoro-2-methylquinazoline is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely display two signals for the protons at the C5 and C7 positions. The fluorine atom at C6 would cause splitting of the signals for the adjacent protons (H-5 and H-7) due to spin-spin coupling (³JH-F). The methyl group at the C2 position would appear as a sharp singlet in the upfield region of the spectrum, typically around 2.5-3.0 ppm, due to the absence of adjacent protons.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be anticipated for each of the nine carbon atoms. The presence of the electronegative fluorine atom at C6 would significantly influence the chemical shift of C6, and to a lesser extent, the adjacent carbons (C5a and C7), through C-F coupling. The carbons attached to chlorine (C4 and C8) would also exhibit characteristic chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| C2-CH₃ | ~2.8 | ~25 | s | N/A |

| H-5 | ~7.8 | - | d | JH-F ≈ 8-10 |

| H-7 | ~7.6 | - | d | JH-F ≈ 6-8 |

| C2 | - | ~160 | s | N/A |

| C4 | - | ~155 | s | N/A |

| C4a | - | ~120 | d | JC-F ≈ 20-25 |

| C5 | - | ~115 | d | JC-F ≈ 25-30 |

| C6 | - | ~165 | d | JC-F ≈ 250-260 |

| C7 | - | ~110 | d | JC-F ≈ 20-25 |

| C8 | - | ~140 | s | N/A |

| C8a | - | ~150 | d | JC-F ≈ 5-10 |

Note: The data presented are predictive values based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the quinazoline (B50416) ring system would likely appear in the 1620-1450 cm⁻¹ range. The presence of the C-F bond would be indicated by a strong absorption band in the 1250-1000 cm⁻¹ region, while the C-Cl bonds would show characteristic absorptions in the 800-600 cm⁻¹ range.

Data Table: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=N Stretch | 1620 - 1580 | Medium to Strong |

| Aromatic C=C Stretch | 1580 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorption bands corresponding to π → π* transitions of the aromatic quinazoline system. The presence of auxochromes like the chloro, fluoro, and methyl groups would influence the position and intensity of these absorption maxima (λmax).

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. For this compound (C₉H₅Cl₂FN₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ that confirms the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) with a ratio of approximately 9:6:1 would be observed, which is a definitive indicator of two chlorine atoms in the molecule. Fragmentation patterns would likely involve the loss of chlorine atoms, the methyl group, or other small neutral molecules, providing further structural confirmation.

Combustion Elemental Analysis for Empirical Formula Validation

Combustion elemental analysis is a fundamental technique used to determine the empirical formula of a compound. A pure sample of this compound would be combusted in an excess of oxygen, and the resulting amounts of CO₂, H₂O, and N₂ would be measured. This data allows for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. The percentages of chlorine and fluorine are typically determined by other methods such as ion chromatography after combustion. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula C₉H₅Cl₂FN₂.

Data Table: Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 46.79 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.18 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 30.70 |

| Fluorine | F | 18.998 | 1 | 18.998 | 8.23 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.13 |

| Total | 231.057 | 100.00 |

X-ray Crystallography for Definitive Three-Dimensional Structure and Solid-State Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal would be analyzed to generate an electron density map, from which the exact positions of all atoms can be determined. This technique would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the planarity of the quinazoline ring system. Furthermore, it would reveal information about the solid-state conformation and any intermolecular interactions, such as stacking or hydrogen bonding, in the crystal lattice.

Computational Chemistry Methodologies for the Design and Analysis of 4,8 Dichloro 6 Fluoro 2 Methylquinazoline Derivatives

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov DFT calculations provide a quantum mechanical description of the electronic structure, enabling the prediction of molecular geometries, electronic properties, and reaction mechanisms with high accuracy. nih.govresearchgate.net These calculations are crucial for elucidating the energetics of molecular interactions and understanding the stability and reactivity of quinazoline (B50416) derivatives. nih.gov

The electronic structure of 4,8-dichloro-6-fluoro-2-methylquinazoline derivatives dictates their reactivity and intermolecular interactions. DFT is employed to calculate key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. nih.gov These maps are invaluable for identifying electrophilic and nucleophilic sites, which are crucial for understanding how a molecule will interact with biological receptors. nih.govresearchgate.net In a typical MEP map, regions of negative potential (colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For a this compound derivative, the nitrogen atoms of the quinazoline ring and the halogen atoms would be expected to be electron-rich regions, representing potential hydrogen bond acceptors.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | -6.85 | -1.75 | 5.10 |

| Derivative A (Hypothetical) | -6.50 | -2.00 | 4.50 |

| Derivative B (Hypothetical) | -7.10 | -1.50 | 5.60 |

This table presents hypothetical DFT calculation results for this compound and its derivatives to illustrate how electronic properties can be compared. A smaller energy gap, as seen in hypothetical Derivative A, suggests higher reactivity.

DFT calculations are also a powerful tool for predicting various spectroscopic properties, such as infrared (IR) vibrational spectra, which can aid in the characterization of newly synthesized compounds. nih.govsemanticscholar.org Furthermore, computational methods can be used to explore and predict reaction pathways for the synthesis of quinazoline derivatives. nih.gov By calculating the potential energy surfaces for a proposed reaction, researchers can identify transition states and determine activation energies. This information helps in understanding reaction mechanisms and optimizing experimental conditions for better yields. nih.govacs.org For instance, DFT could be used to model the cyclization reaction that forms the quinazoline core, providing insights into the most energetically favorable pathway. semanticscholar.org

| Reaction Step | Reactants | Product | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Step 1: Cyclization | Substituted Anthranilic Acid + Acetic Anhydride (B1165640) | 2-methyl-4H-benzo[d] computabio.comwikipedia.orgoxazin-4-one intermediate | 15.2 (Hypothetical) |

| Step 2: Amine Condensation | Intermediate + Substituted Hydrazine | 3-amino-2-phenyl quinazolin-4(3H)-one derivative | 12.5 (Hypothetical) |

This table provides a hypothetical example of how DFT can be used to predict the activation energies for steps in the synthesis of quinazolinone derivatives, guiding the optimization of the reaction process. semanticscholar.org

Molecular Docking Simulations for Theoretical Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. studysmarter.co.uk This method is essential in structure-based drug design for screening large libraries of compounds, predicting binding modes, and estimating binding affinity. globalresearchonline.netukaazpublications.com For this compound derivatives, docking simulations can identify potential biological targets and elucidate the atomic-level interactions that govern their activity. researchgate.netunair.ac.id

The fundamental goal of molecular docking is to predict the structure of the ligand-receptor complex through computation. nih.gov The process involves two main steps: sampling the conformational space of the ligand within the receptor's active site and then ranking these conformations using a scoring function. nih.govnih.gov

Early models were based on the "lock-and-key" theory, where both the ligand and receptor were treated as rigid bodies. computabio.comnih.gov Modern approaches often incorporate the "induced-fit" model, which allows for flexibility in both the ligand and, to some extent, the receptor's active site, providing a more realistic representation of the binding process. computabio.comdrugdesign.org

A variety of algorithmic approaches are used to explore the vast number of possible binding poses:

Systematic Searches: These methods, such as incremental construction, build the ligand conformation within the active site piece by piece. nih.gov

Stochastic Methods: These algorithms introduce randomness to explore the conformational space. Examples include:

Monte Carlo (MC) Methods: Random changes are made to the ligand's position, orientation, and conformation, and each new state is accepted or rejected based on an energy criterion. ingentaconnect.com

Genetic Algorithms (GAs): Inspired by evolution, a population of ligand poses evolves over generations, with "fitter" (lower energy) poses being more likely to "reproduce" and pass on their characteristics. globalresearchonline.netnih.gov

Molecular Dynamics (MD) Simulations: These methods simulate the physical movements of atoms and molecules over time, providing a detailed view of the binding process, though they are computationally more intensive. nih.gov

Molecular docking simulations reveal the most likely binding pose of a ligand within a receptor's active site. nih.gov Analysis of this pose provides detailed information about the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, that stabilize the complex. ukaazpublications.comnih.gov

Identifying these "interaction hotspots"—residues in the binding site that contribute significantly to the binding energy—is crucial for drug design. nih.govcell.comacs.org For quinazoline derivatives, studies have shown that the quinazoline ring often occupies a hydrophobic pocket and may form stacking interactions, while substituents can form specific hydrogen bonds or other polar interactions with the receptor. nih.gov Understanding these interactions allows for the rational design of new derivatives with improved affinity and selectivity.

| Derivative | Receptor Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Hypothetical Derivative C | LEU192 | Hydrophobic | 3.8 |

| TYR258 | Pi-Pi Stacking | 4.2 | |

| ARG144 | Hydrogen Bond | 2.9 |

This table illustrates hypothetical molecular docking results, detailing the specific interactions between a quinazoline derivative and amino acid residues within a receptor's active site. Such data is critical for understanding the structural basis of binding. nih.govabap.co.in

After generating a set of possible binding poses, a scoring function is used to estimate the binding affinity for each pose and rank them. nih.gov The goal is to identify the pose with the most favorable binding energy, which is assumed to be the most likely native-like conformation. wikipedia.org Scoring functions are mathematical models used to approximate the Gibbs free energy of binding. wikipedia.org They can be broadly categorized into several classes:

Force-Field-Based Functions: These functions calculate the binding energy by summing up the van der Waals and electrostatic interaction energies between the ligand and the receptor. wikipedia.org

Empirical Functions: These are regression-based models that use a set of weighted energy terms, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, to calculate the binding score. The weights are determined by fitting to experimental binding data of known complexes. nih.gov

Knowledge-Based Functions: These functions derive statistical potentials from the frequency of atom-pair contacts observed in large databases of experimentally determined protein-ligand structures. wikipedia.org

Machine-Learning-Based Functions: More recent approaches use machine learning algorithms, such as Random Forest or deep learning, trained on large datasets of protein-ligand complexes and their experimental binding affinities to predict binding strength with greater accuracy. frontiersin.orgnih.govspringernature.com

The choice of scoring function is critical as it directly impacts the reliability of the docking results and the ability to distinguish between active and inactive compounds. ingentaconnect.comnih.gov

| Derivative | GoldScore (GOLD) | ChemPLP (GOLD) | X-Score (Empirical) | Predicted Affinity (kcal/mol) |

|---|---|---|---|---|

| Hypothetical Derivative C | 65.8 | 72.3 | -8.5 | -8.2 |

| Hypothetical Derivative D | 58.2 | 65.1 | -7.4 | -7.1 |

| Hypothetical Derivative E | 70.1 | 78.9 | -9.2 | -9.0 |

This table presents a hypothetical comparison of scores from different scoring functions for a series of quinazoline derivatives. Higher scores in functions like GoldScore and ChemPLP, and more negative values for X-Score and predicted affinity, generally indicate stronger predicted binding. globalresearchonline.netnih.gov

In Silico Assessment of Ligand-Receptor Complex Stability

The initial step in evaluating the potential of a this compound derivative is to predict its binding mode and assess the stability of its complex with a target receptor, such as a protein kinase. Molecular docking is the primary tool for this purpose. This technique computationally places the ligand (the quinazoline derivative) into the binding site of the receptor and scores the different poses based on a scoring function that approximates the binding affinity.

The stability of the resulting ligand-receptor complex is inferred from several factors:

Docking Score: A lower docking score generally indicates a more favorable binding interaction and a more stable complex.

Binding Interactions: Analysis of the best-scoring pose reveals key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with amino acid residues in the active site. For instance, the quinazoline core is known to form crucial hydrogen bonds with the hinge region of many kinases. nih.gov

Binding Energy Calculations: The docked pose serves as the starting point for more rigorous, yet computationally efficient, binding energy estimations to further validate the stability of the complex.

These initial assessments are crucial for filtering large virtual libraries of potential derivatives, prioritizing those with the highest predicted stability and affinity for subsequent, more computationally intensive analyses.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach provides a more realistic representation of the biological system, accounting for the flexibility of both the ligand and the receptor. For derivatives of this compound, MD simulations are invaluable for confirming the stability of the docked pose and understanding the nuanced dynamics of the binding event. nih.gov

Exploration of Conformational Landscape and Ligand-Binding Dynamics

MD simulations, typically run for nanoseconds, track the trajectory of the ligand within the binding pocket. This allows researchers to observe whether the initial docked pose is maintained or if the ligand explores other, more stable conformations. Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric is calculated for the backbone atoms of the protein and the heavy atoms of the ligand to assess the structural stability of the complex over the simulation time. A stable RMSD plot suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding. This can highlight key residues that are stabilized by the interaction with the quinazoline derivative.

Hydrogen Bond Analysis: Throughout the simulation, the persistence of key hydrogen bonds identified in docking is monitored. Stable hydrogen bonds are indicative of a strong and specific interaction.

By exploring these dynamics, researchers can confirm that a derivative not only fits well within the binding site but also maintains its optimal binding mode over time. nih.gov

Advanced Free Energy Calculation Methods (MM/GBSA, MM/PBSA) for Refined Binding Affinity Estimation

To obtain a more accurate prediction of binding affinity than docking scores provide, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed. acs.orgnih.gov These techniques calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. acs.orgnih.gov

The calculation involves taking snapshots from the stable portion of an MD simulation trajectory and computing the energy difference between the bound complex and the individual ligand and receptor. nih.govyoutube.com The binding free energy (ΔG_bind) is composed of contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. nih.gov These methods are instrumental in ranking a series of this compound derivatives, providing a quantitative estimate that can be correlated with experimental inhibitory activities (e.g., IC₅₀ values). acs.orgnih.govfrontiersin.org

Table 1: Illustrative MM/PBSA Binding Free Energy Calculation for a Quinazoline Derivative

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.8 |

| Electrostatic Energy (ΔE_elec) | -21.3 |

| Polar Solvation Energy (ΔG_pol) | +30.5 |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.1 |

| Binding Free Energy (ΔG_bind) | -40.7 |

Note: This table presents example data to illustrate the components of a typical MM/PBSA calculation. Actual values will vary depending on the specific derivative and receptor.

Principal Component Analysis (PCA) and Free Energy Landscape (FEL) Mapping

To analyze the complex, high-dimensional data from MD simulations, Principal Component Analysis (PCA) is used. PCA is a statistical method that reduces the dimensionality of the data by identifying the dominant modes of motion (the principal components) in the system. researchgate.netnih.gov By plotting the simulation trajectory along the first few principal components, one can visualize the major conformational changes of the protein-ligand complex. researchgate.net

This PCA data can then be used to construct a Free Energy Landscape (FEL). The FEL is a plot that maps the conformational space sampled during the simulation, with energy minima (basins) representing the most stable conformational states of the complex. researchgate.netnih.govfigshare.com This analysis can reveal not only the most stable binding pose but also other transient or alternative binding modes that might be functionally relevant. researchgate.netyoutube.com For the design of this compound derivatives, FEL mapping helps to understand the energetic favorability of different binding conformations, ensuring that the designed molecule preferentially adopts the most active state. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This method is particularly useful when experimental data for a set of existing quinazoline derivatives is available.

Development of Predictive Models for Structure-Property Correlations

The development of a QSAR model involves several steps:

Data Set Preparation: A series of this compound analogues with known biological activities (e.g., pIC₅₀ values) is compiled. This dataset is typically divided into a training set for model development and a test set for validation. nih.govnih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric, electronic, and hydrophobic fields). nih.govnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

A validated QSAR model can be used to predict the activity of newly designed, virtual derivatives of this compound before they are synthesized. nih.govrsc.org The model provides insights into which structural features (e.g., the presence of a specific substituent at a particular position) are critical for enhancing activity, thereby guiding the optimization of lead compounds. nih.govrsc.org

Ligand-Based and Structure-Based QSAR Methodologies (e.g., 3D-QSAR, CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) methodologies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) is a modern in silico technique that correlates the 3D structural features of molecules with their activity. nih.gov This approach is crucial for optimizing a lead compound like this compound.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. nih.gov For a series of this compound derivatives, these methods would involve:

Building a Dataset: Synthesizing or computationally generating a library of derivatives with modifications at various positions of the quinazoline core.

Molecular Alignment: Superimposing all molecules in the dataset based on the common this compound scaffold. This is a critical step for the validity of the model. nih.gov

Calculating Molecular Fields: In CoMFA, steric and electrostatic fields are calculated around each molecule. nih.gov CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, which often results in more intuitive and interpretable models. nih.gov

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a regression model that correlates the variations in the molecular fields with the observed biological activity (e.g., pIC50 values).

The output of a CoMFA or CoMSIA study is a 3D contour map that visually represents the regions where specific properties are favorable or unfavorable for activity. For instance, a green contour in a steric map might indicate that bulky substituents are desired at that position on the quinazoline ring, while a blue contour in an electrostatic map could suggest that an electropositive group would enhance binding affinity. These maps provide direct, visual guidance for designing the next generation of more potent derivatives. frontiersin.orgresearchgate.net

Table 1: Example of a CoMSIA Model for this compound Derivatives

This interactive table presents hypothetical statistical results for a CoMSIA model developed for a series of quinazoline derivatives. The quality of a 3D-QSAR model is assessed by its statistical parameters.

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.630 | Represents the internal predictive ability of the model. A value > 0.5 is considered good. nih.gov |

| r² (Non-cross-validated r²) | 0.987 | Indicates the correlation between predicted and actual activity for the training set. nih.gov |

| F-statistic | 257.4 | A high value indicates a statistically significant regression model. frontiersin.org |

| SEE (Standard Error of Estimate) | 0.112 | Measures the deviation of predicted values from actual values. A lower value is better. frontiersin.org |

| Optimal Number of Components | 8 | The number of latent variables used in the PLS model that gives the highest q². frontiersin.org |

Pharmacophore Hypothesis Generation and Critical Feature Identification

A pharmacophore model is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov For derivatives of this compound, a ligand-based pharmacophore hypothesis can be generated from a set of active compounds, especially when the 3D structure of the biological target is unknown.

The process involves aligning the active molecules and identifying common chemical features. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic Centers (HY)

Positive/Negative Ionizable Features

A validated pharmacophore model serves two key purposes. First, it provides critical insights into the specific features of the quinazoline derivatives that are responsible for their interaction with the target receptor. For example, the model might reveal that a hydrogen bond acceptor at position 6 and a hydrophobic group at position 2 are crucial for high affinity. Second, the generated hypothesis can be used as a 3D query to screen large chemical databases for novel compounds that possess the required pharmacophoric features, but may have a completely different chemical scaffold. nih.gov

Table 2: Critical Pharmacophoric Features for a Hypothetical Quinazoline Derivative Target

This table outlines the key chemical features identified from a hypothetical pharmacophore model.

| Feature Type | Location on Scaffold (Example) | Importance for Activity |

| Aromatic Ring | Quinazoline Core | Essential for π-π stacking interactions in the binding pocket. |

| Hydrogen Bond Acceptor | Nitrogen at position 1 or 3 | Critical for anchoring the ligand to the target protein. |

| Hydrophobic Group | 2-methyl group | Occupies a hydrophobic pocket, contributing to binding affinity. |

| Halogen Bond Donor | Chlorine at position 4 or 8 | Can form specific halogen bonds, enhancing selectivity and potency. |

| Negative Ionizable Feature | Fluoro group at position 6 | May interact with positively charged residues in the active site. |

Virtual Screening and Computational Lead Optimization

Once a validated model (either QSAR or pharmacophore) is established, computational techniques can be employed to screen vast libraries of compounds and to optimize initial hits into viable lead candidates.

Ligand-Based and Structure-Based Virtual Screening Strategies

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov

Ligand-Based Virtual Screening (LBVS): This approach is used when the structure of the ligand is known, but the structure of the target protein is not. A pharmacophore model generated from active this compound derivatives can be used as a filter to rapidly screen databases containing millions of compounds. frontiersin.org Hits are ranked based on how well they match the 3D arrangement of the pharmacophore's chemical features. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, can be performed. In this process, candidate molecules are computationally placed into the binding site of the target. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol). researchgate.net This allows for the screening of libraries to find compounds that are predicted to have a high affinity and a favorable binding mode. For the this compound scaffold, SBVS can help identify derivatives with optimal interactions with key amino acid residues in the target's active site. nih.gov

In Silico Prediction of ADMET Properties for Drug-Likeness Assessment

A compound with high potency is not necessarily a good drug candidate; it must also possess acceptable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the bioavailability and safety profile of a drug. In silico ADMET prediction allows for the early-stage filtering of compounds that are likely to fail in later stages of drug development, a process often referred to as assessing "drug-likeness". researchgate.netnih.gov

For newly designed derivatives of this compound, a variety of properties can be computationally predicted:

Absorption: Parameters like Caco-2 permeability, human intestinal absorption (HIA), and adherence to Lipinski's Rule of Five. nih.gov

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. researchgate.net

Excretion: Estimation of total clearance and renal clearance.

Toxicity: Prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.

By evaluating these parameters computationally, researchers can prioritize derivatives that not only have high activity but also possess promising drug-like properties, increasing the probability of success in preclinical and clinical development. nih.govtandfonline.com

Table 3: Predicted ADMET Properties for Optimized Quinazoline Derivatives

This interactive table shows a sample in silico ADMET profile for a few hypothetical lead compounds based on the this compound scaffold.

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | BBB Permeant | hERG Inhibition Risk |

| Lead-01 | 420.3 | 4.1 | 1 | 4 | 0 | Yes | Low |

| Lead-02 | 485.5 | 4.9 | 2 | 5 | 0 | No | Low |

| Lead-03 | 512.7 | 5.3 | 3 | 6 | 1 (MW > 500) | No | High |

De Novo Computational Design Approaches for Derivatized Quinazoline Scaffolds

De novo design refers to the computational creation of novel molecular structures from scratch, tailored to fit the constraints of a target's binding site. tandfonline.com Instead of modifying an existing template, these algorithms build new molecules atom-by-atom or by combining molecular fragments.

Starting with the this compound scaffold placed within the active site of a target protein, de novo design algorithms can explore unoccupied pockets of the binding site. tandfonline.com The software can suggest novel R-group substitutions or even entirely new linked ring systems that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. The resulting computationally designed compounds are then scored based on predicted binding affinity, synthetic feasibility, and drug-likeness. This approach has the potential to generate highly innovative and potent derivatives that may not be conceived through traditional medicinal chemistry intuition alone. tandfonline.com

Structure Activity Relationship Sar Investigations and Chemical Modification Principles for 4,8 Dichloro 6 Fluoro 2 Methylquinazoline Derivatives

Influence of Halogen Substituents on Molecular Recognition and Electronic Distributions

Halogen atoms play a critical role in modulating the physicochemical properties of drug candidates, affecting everything from binding affinity to metabolic stability. In the 4,8-dichloro-6-fluoro-2-methylquinazoline scaffold, the three halogen atoms at positions C-4, C-6, and C-8 each impart distinct stereoelectronic effects that are crucial for molecular recognition.

The chlorine atoms at the C-4 and C-8 positions profoundly influence the electronic landscape of the quinazoline (B50416) ring. As halogens, they exhibit a dual electronic nature: they are electron-withdrawing through the inductive effect (σ-effect) due to their high electronegativity, and weakly electron-donating through the resonance effect (π-effect) via their lone pairs. For chlorine, the inductive effect typically dominates, leading to a net withdrawal of electron density from the aromatic system.

The chlorine at the C-4 position is particularly significant. Its strong electron-withdrawing nature makes the C-4 carbon highly electrophilic. This increased electrophilicity is a key factor in the reactivity of the molecule, especially in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The C-4 position of 2,4-dichloroquinazolines is consistently reported to be more reactive than other positions, an effect attributed to the electronic influence of the adjacent α-nitrogen atom. nih.govstackexchange.com This heightened reactivity allows for regioselective modification of the quinazoline core.

The fluorine atom at the C-6 position introduces another layer of complexity and functionality. Fluorine is the most electronegative element, and its presence significantly increases the polarity of the C-F bond and the local molecular dipole moment. bohrium.com This alteration in electronic properties can impact how the molecule interacts with polar residues in a protein binding pocket. nih.gov

A key aspect of fluorine's role is its ability to act as a hydrogen bond acceptor. While organic fluorine is considered a weak hydrogen bond acceptor, these interactions can still be crucial for stabilizing ligand-protein complexes. researchgate.net The C-F bond can form weak hydrogen bonds with suitable donors like N-H or O-H groups on a receptor, contributing to binding affinity. researchgate.net The introduction of fluorine can also influence the conformation of the molecule and its derivatives, thereby affecting how it fits into a binding site. bohrium.com

| Element | Electronegativity (Pauling Scale) | Atomic Radius (Å) | Interaction Potential |

|---|---|---|---|

| Fluorine | 3.98 | 0.64 | Increases polarity, weak H-bond acceptor |

| Chlorine | 3.16 | 0.99 | Strong inductive effect, halogen bonding |

Steric and Electronic Modulations by the Methyl Group at C-2 on Conformational Preferences and Binding Interactions

Substituents at the C-2 position of the quinazoline ring play a vital role in defining the molecule's interaction with its biological targets. rsc.org The methyl group at the C-2 position of this compound exerts both steric and electronic effects.

Conformational Analysis and Tautomeric Considerations within the Quinazoline Nucleus

The quinazoline nucleus is an aromatic heterocyclic system. researchgate.net For this compound, which does not have hydroxyl or amino groups that typically lead to significant tautomerism (e.g., lactam-lactim tautomerism in quinazolinones), the fully aromatic quinazoline form is the overwhelmingly predominant tautomer. nih.govmdpi.com

Advanced Chemical Modification Strategies for Quinazoline Derivatives

The polyhalogenated nature of this compound makes it an ideal substrate for advanced chemical modification, particularly through transition metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for constructing new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse libraries of derivatives for SAR studies. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for modifying aryl halides. nobelprize.orglibretexts.org The differential reactivity of the chlorine atoms on the this compound scaffold can be exploited for selective and sequential functionalization.

As previously noted, the C-4 position is the most electrophilic and therefore the most reactive site for nucleophilic substitution and palladium-catalyzed reactions. mdpi.comnih.govstackexchange.com This allows for the selective introduction of various groups at this position while leaving the C-8 chlorine intact for subsequent modifications under potentially harsher conditions.

Common palladium-catalyzed reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reacts the chloroquinazoline with an organoboron reagent (boronic acid or ester) to form a C-C bond, allowing for the introduction of aryl, heteroaryl, or alkyl groups. nih.govmdpi.com

Buchwald-Hartwig Amination: Forms a C-N bond by coupling the chloroquinazoline with a primary or secondary amine. This is a crucial method for synthesizing 4-aminoquinazoline derivatives, which are a common feature in many kinase inhibitors. libretexts.org

Sonogashira Coupling: Creates a C-C bond between the chloroquinazoline and a terminal alkyne, yielding alkynyl-substituted quinazolines. nih.gov

Stille Coupling: Utilizes an organotin reagent to form a C-C bond. libretexts.org

Negishi Coupling: Employs an organozinc reagent for C-C bond formation. nih.gov

The ability to perform these reactions regioselectively is a cornerstone of modern medicinal chemistry, allowing chemists to systematically probe the SAR of the quinazoline scaffold by varying the substituents at key positions. nih.govnih.gov

| Reaction Name | Bond Formed | Coupling Partner | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Organoboron Reagent | High functional group tolerance, stable reagents. nih.gov |

| Buchwald-Hartwig | C-N | Amine | Key method for synthesizing aryl amines. libretexts.org |

| Sonogashira | C(sp²)-C(sp) | Terminal Alkyne | Often uses a copper co-catalyst. nih.gov |

| Stille | C-C | Organotin Reagent | Versatile but toxicity of tin reagents is a concern. libretexts.org |

| Negishi | C-C | Organozinc Reagent | Highly reactive organometallic partner. nih.gov |

Copper-Mediated Reactions and Site-Selective C-H Functionalization

Copper catalysis is a versatile tool in the synthesis and functionalization of heterocyclic compounds, including quinazolines. While copper catalysts are widely used in the initial construction of the quinazolinone ring via methods like Ullmann-type couplings and domino reactions, their application in the direct functionalization of a pre-formed this compound core is more nuanced. acs.orgnih.gov

One of the key challenges in synthetic chemistry is the site-selective functionalization of carbon-hydrogen (C-H) bonds. For this compound, the primary C-H bonds available for such reactions are on the C-2 methyl group and at the C-5 and C-7 positions on the carbocyclic ring.

Recent advancements have demonstrated the copper-catalyzed remote C-H activation of quinoline (B57606) derivatives, particularly at the C5 position, often directed by a group at the 8-position. nus.edu.sg This suggests a potential, though unexplored, pathway for functionalizing the C-5 position of 8-chloro-substituted quinazolines like the title compound. Such reactions often proceed through a radical-based mechanism. nus.edu.sg

More established copper-mediated reactions applicable to this scaffold involve coupling reactions. For example, copper-catalyzed oxidative coupling has been used to functionalize quinazoline 3-oxides. rsc.org While not a direct C-H activation of the parent quinazoline, these methods highlight the utility of copper in forming new carbon-carbon or carbon-heteroatom bonds on the quinazoline framework.

The table below summarizes potential copper-mediated reactions relevant to the functionalization of the quinazoline scaffold.

| Reaction Type | Reagents/Catalyst | Target Position | Potential Outcome |

| Remote C-H Sulfonylation | Cu(OAc)₂, Sulfonyl Chloride | C-5 | Introduction of a sulfonyl group at the C-5 position. |

| Ullmann Condensation | CuI, Amine/Alcohol | C-4, C-8 | Replacement of chloro substituents with amino or alkoxy groups. |

| Oxidative Coupling | Cu Catalyst, Aldehyde | C-2 Methyl Group | Functionalization of the methyl group to form a ketone. |

Regioselective Functionalization at Halogenated Positions (C-4, C-6, C-8)

The distinct electronic environment of the three halogenated carbon atoms (C-4, C-6, C-8) in this compound allows for highly regioselective functionalization. The reactivity of these positions towards nucleophiles and in metal-catalyzed cross-coupling reactions is not equal, enabling a stepwise and controlled modification of the scaffold.

The hierarchy of reactivity for nucleophilic aromatic substitution (SNAr) is overwhelmingly dominated by the C-4 position. The carbon at C-4 is flanked by two nitrogen atoms, which strongly withdraw electron density, making it highly electrophilic and susceptible to attack by nucleophiles such as amines, alkoxides, and thiolates. This exceptional reactivity allows for selective substitution at C-4 while leaving the halogens at C-6 and C-8 untouched under controlled conditions.

Following the functionalization of the C-4 position, the C-8 chloro and C-6 fluoro positions can be targeted. Generally, the C-8 chloro group is more reactive than the C-6 fluoro group in subsequent substitutions, which may require more forcing conditions or transition-metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig or Suzuki coupling). Fluorine atoms on aromatic rings are typically the least reactive towards SNAr and often require harsh conditions for displacement.

Alternative strategies, such as halogen/magnesium exchange reactions, can also provide regioselective functionalization, with the outcome often dependent on the specific reagents and directing groups present on the molecule. acs.orguni-muenchen.de

The following table details common regioselective reactions and the typical order of positional reactivity.

| Reaction Type | Conditions | Primary Reactive Site | Secondary Reactive Site(s) |

| Nucleophilic Aromatic Substitution (SNAr) | Amine, Base, Room Temp | C-4 | C-8 (requires higher temp) |

| Suzuki Cross-Coupling | Pd Catalyst, Boronic Acid, Base | C-4 > C-8 | C-6 (least reactive) |

| Buchwald-Hartwig Amination | Pd Catalyst, Amine, Base | C-4 > C-8 | C-6 (least reactive) |

| Halogen/Magnesium Exchange | i-PrMgCl·LiCl | Dependent on kinetics/thermodynamics | Dependent on kinetics/thermodynamics |

This predictable reactivity allows chemists to build molecular complexity in a controlled manner, sequentially introducing different functional groups at the C-4, C-8, and C-6 positions to generate a diverse library of compounds for biological screening.

Future Research Trajectories and Emerging Avenues for 4,8 Dichloro 6 Fluoro 2 Methylquinazoline in Chemical Sciences

Innovation in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship is driving a paradigm shift in synthetic chemistry. For 4,8-Dichloro-6-fluoro-2-methylquinazoline, future research will likely prioritize the development of green and sustainable synthetic routes that minimize environmental impact while maximizing efficiency.

Key Research Thrusts:

Microwave-Assisted Synthesis: Compared to conventional heating methods, microwave irradiation can significantly shorten reaction times and improve yields for quinazoline (B50416) synthesis. nih.govmagnusconferences.com Future studies could optimize microwave-assisted protocols for the synthesis of this compound, potentially leading to more energy-efficient processes.

Ultrasound-Promoted Reactions: Sonochemistry offers another avenue for green synthesis, often enhancing reaction rates and yields under milder conditions. nih.gov Investigating the application of ultrasound in the synthesis of this compound could reduce energy consumption and the need for harsh reagents.

Eco-Friendly Solvents and Catalysts: A move away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is a critical aspect of sustainable chemistry. magnusconferences.com Research into metal-catalyzed reactions, potentially using more abundant and less toxic metals, could also provide more sustainable synthetic pathways. nih.gov

Atom Economy and Waste Reduction: Methodologies that maximize the incorporation of all starting materials into the final product (high atom economy) are central to green chemistry. frontiersin.org Future synthetic designs for this compound will aim to reduce the formation of byproducts and simplify purification processes, thereby minimizing chemical waste. magnusconferences.com

| Green Synthetic Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. nih.govmagnusconferences.com | Optimization of reaction conditions (temperature, time, power). |

| Ultrasound-Promoted Reactions | Enhanced reaction rates at lower temperatures. nih.gov | Exploring frequency and power effects on reaction outcomes. |

| Use of Green Solvents/Catalysts | Reduced environmental toxicity and waste. magnusconferences.com | Screening of non-toxic solvents and earth-abundant metal catalysts. nih.gov |

| High Atom Economy Reactions | Minimized waste generation, cost-effectiveness. frontiersin.org | Designing multi-component reactions or cascade sequences. frontiersin.org |

Sophisticated Computational Modeling for Enhanced Predictive Capabilities in Molecular Interactions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating research and reducing the need for extensive empirical experimentation. researchgate.net For this compound, advanced computational modeling represents a significant frontier.

Key Research Thrusts:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov Developing robust QSAR models for quinazoline derivatives can predict the potential activities of newly designed analogs of this compound before they are synthesized. nih.govacs.org

Molecular Docking Simulations: These simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can elucidate its potential binding modes with various biological targets, offering insights into its mechanism of action. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide detailed information about the conformational changes and flexibility of molecules over time. researchgate.net These simulations can be used to assess the stability of the compound's interactions with target proteins, providing a more dynamic picture than static docking models.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov Applying these predictive models to this compound and its derivatives can help in the early stages of design to identify candidates with favorable pharmacokinetic profiles. acs.org

| Computational Technique | Application to this compound | Predicted Outcome |

|---|---|---|

| QSAR | Correlate structural features with potential biological activity. nih.gov | Prediction of efficacy for new analogs. nih.govacs.org |

| Molecular Docking | Simulate binding to biological targets. nih.gov | Identification of potential protein interactions and binding affinity. nih.gov |

| Molecular Dynamics | Analyze the stability of ligand-receptor complexes over time. researchgate.net | Understanding of the dynamic behavior and stability of interactions. |

| ADMET Prediction | In silico assessment of pharmacokinetic properties. nih.gov | Early identification of potential liabilities in drug development. acs.org |

Rational Design and Exploration of Poly-Substituted Quinazoline Scaffolds for Tailored Molecular Properties

The concept of rational design involves the strategic modification of a molecule's structure to achieve specific, desired properties. acs.org The this compound scaffold offers multiple positions for substitution, making it an ideal candidate for such exploration.

Key Research Thrusts:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the quinazoline ring is crucial for understanding how different functional groups influence the molecule's properties. researchgate.net For this compound, replacing the chloro, fluoro, or methyl groups with other functionalities could lead to compounds with enhanced or entirely new activities.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's characteristics. Future research could explore bioisosteric replacements for the chlorine and fluorine atoms to fine-tune electronic and steric properties.

Molecular Hybridization: This approach involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activities. nih.gov The this compound core could be combined with other active fragments to generate novel chemical entities.

Scaffold Hopping: This involves searching for isofunctional molecular structures with significantly different core scaffolds. While focusing on the quinazoline core, understanding alternative scaffolds that can mimic its properties can provide valuable insights for designing new molecules.

Synergistic Integration of Artificial Intelligence and Machine Learning in Quinazoline Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the analysis of vast datasets to predict outcomes and generate novel ideas. researchgate.netsjp.ac.lk The application of these technologies to quinazoline chemistry, including the study of this compound, holds immense potential.

Key Research Thrusts:

Predictive Reaction Modeling: AI algorithms can be trained on large databases of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govresearchgate.net This can significantly accelerate the optimization of synthesis for this compound.

De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties. ijsetpub.com By defining specific parameters (e.g., high binding affinity to a target, favorable ADMET properties), AI can propose novel quinazoline derivatives based on the this compound template.

High-Throughput Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify those with the highest probability of being active against a specific target. nih.gov This approach can prioritize which derivatives of this compound should be synthesized and tested.

Automation in Chemical Synthesis: AI-driven robotic platforms can automate the synthesis and testing of new compounds. researchgate.net Integrating AI with automated systems could enable the rapid synthesis and evaluation of a large library of this compound analogs, accelerating the discovery cycle.

| AI/ML Application | Function in Quinazoline Research | Potential Impact on this compound |

|---|---|---|

| Predictive Reaction Modeling | Forecasts reaction outcomes and optimizes conditions. researchgate.net | Faster and more efficient synthesis protocols. |

| De Novo Molecular Design | Generates novel molecular structures with desired properties. ijsetpub.com | Creation of new, potentially more potent quinazoline derivatives. |

| High-Throughput Virtual Screening | Rapidly identifies promising candidates from large databases. nih.gov | Prioritization of synthetic targets for experimental validation. |

| Automated Synthesis | Enables robotic execution of chemical reactions. researchgate.net | Accelerated synthesis and testing of compound libraries. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,8-Dichloro-6-fluoro-2-methylquinazoline, and how can structural purity be ensured?

- Methodology :

- Step 1 : Start with a quinazoline precursor (e.g., 2-methylquinazoline). Use chlorinating agents like POCl₃ or PCl₅ under reflux conditions to introduce chlorine substituents at positions 4 and 8 .

- Step 2 : Fluorination at position 6 can be achieved via nucleophilic substitution using KF or HF in polar aprotic solvents (e.g., DMSO) at 80–100°C .

- Step 3 : Purify intermediates via recrystallization (water-ethanol mixtures) or column chromatography. Confirm purity using HPLC (>98%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the molecular structure and substituent effects of this compound?

- Methodology :

- Spectroscopic Analysis : Use ¹⁹F NMR to confirm fluorine incorporation and 2D NMR (COSY, HSQC) to resolve overlapping signals in the quinazoline core .

- X-ray Crystallography : For unambiguous confirmation of substituent positions, grow single crystals in ethanol or DCM/hexane mixtures .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of chloro/fluoro groups on reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. DMSO), and catalyst (e.g., CuI) to identify optimal parameters via response surface methodology .

- Byproduct Analysis : Use LC-MS to detect impurities (e.g., over-chlorinated derivatives) and adjust stoichiometry of chlorinating agents accordingly .

- Scale-Up : Transition from batch to continuous flow reactors to enhance heat/mass transfer and maintain >70% yield at >100 g batches .

Q. How do structural modifications (e.g., chloro/fluoro/methyl groups) influence biological activity, and how can contradictory data across studies be resolved?

- Methodology :

- SAR (Structure-Activity Relationship) Studies :

| Derivative | Modification | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|---|

| Parent | None | 12.5 | Kinase X | |

| 6-Fluoro | Increased polarity | 8.2 | Kinase X | |

| 2-Methyl | Steric hindrance | 18.7 | Kinase X |

- Data Reconciliation : Replicate assays under standardized conditions (e.g., ATP concentration, incubation time) to minimize variability. Use isogenic cell lines to control for genetic background effects .

Q. What are the degradation pathways of this compound under physiological conditions, and how can stability be enhanced for in vivo studies?

- Methodology :

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), UV light, and oxidative stress (H₂O₂). Monitor degradation via LC-MS and identify metabolites (e.g., hydrolyzed quinazoline) .

- Stabilization Strategies : Formulate with cyclodextrins or lipid nanoparticles to protect against hydrolysis at the 4-chloro position .

Q. How does this compound interact with ATP-binding pockets in kinase targets, and what computational tools validate these interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding poses in kinase X (PDB: 3NYX). Focus on halogen bonding between fluorine and backbone amides .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein interactions. Calculate binding free energy via MM-PBSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.